

# Application Notes and Protocols for BMS-986165 (Deucravacitinib) in Autoimmune Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BMS-960   |           |
| Cat. No.:            | B15136300 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical application of BMS-986165 (Deucravacitinib), a first-in-class, oral, selective allosteric inhibitor of tyrosine kinase 2 (TYK2).[1][2] Deucravacitinib has demonstrated significant efficacy in various autoimmune disease models, positioning it as a promising therapeutic agent.[3][4] This document outlines its mechanism of action, summarizes key quantitative data, and provides detailed protocols for its use in established preclinical models of psoriasis, inflammatory bowel disease, and systemic lupus erythematosus.

# **Mechanism of Action**

Deucravacitinib uniquely targets the regulatory pseudokinase (JH2) domain of TYK2, rather than the active kinase (JH1) domain targeted by pan-JAK inhibitors.[4][5] This allosteric inhibition stabilizes the inactive conformation of TYK2, thereby blocking the signaling of key cytokines implicated in the pathogenesis of numerous autoimmune diseases, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[1][6][7] Its high selectivity for TYK2 over other Janus kinases (JAK1, JAK2, JAK3) is a key differentiator, potentially leading to a more favorable safety profile by avoiding the broader immunosuppressive effects associated with less selective JAK inhibitors.[8]

Diagram of the TYK2 Signaling Pathway and Inhibition by BMS-986165















Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9
   [BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. inotiv.com [inotiv.com]
- 5. First-in-human study of deucravacitinib: A selective, potent, allosteric small-molecule inhibitor of tyrosine kinase 2 PMC [pmc.ncbi.nlm.nih.gov]



- 6. BMS-986165 Is a Highly Potent and Selective Allosteric Inhibitor of Tyk2, Blocks IL-12, IL-23 and Type I Interferon Signaling and Provides for Robust Efficacy in Preclinical Models of Systemic Lupus Erythematosus and Inflammatory Bowel Disease - ACR Meeting Abstracts [acrabstracts.org]
- 7. rmdopen.bmj.com [rmdopen.bmj.com]
- 8. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for BMS-986165 (Deucravacitinib) in Autoimmune Disease Models]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b15136300#application-of-bms-960-in-autoimmune-disease-models]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com